![molecular formula C12H19NO2 B13224173 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a phenol group, an amino group, and a hydroxybutyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol typically involves the reaction of a phenol derivative with an appropriate amine and alcohol under controlled conditions. One common method includes the following steps:
Starting Materials: Phenol, 1-amino-2-butanol, and an appropriate catalyst.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Procedure: The phenol is first activated by a catalyst, followed by the addition of 1-amino-2-butanol. The mixture is stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenols or nitrophenols.
科学研究应用
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}benzene: Lacks the phenol group, resulting in different reactivity and applications.
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}aniline:
Uniqueness: 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[1-(1-hydroxybutan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-10(8-14)13-9(2)11-6-4-5-7-12(11)15/h4-7,9-10,13-15H,3,8H2,1-2H3 |
InChI 键 |
PFCWRTFIVYPSDM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC(C)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


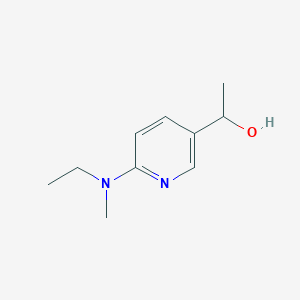
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
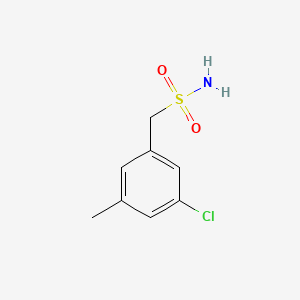
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)
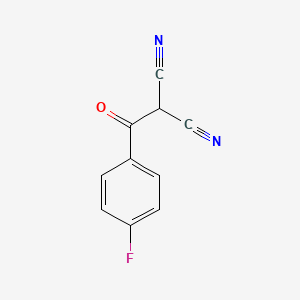
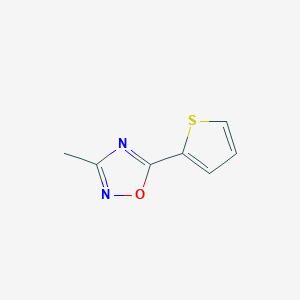
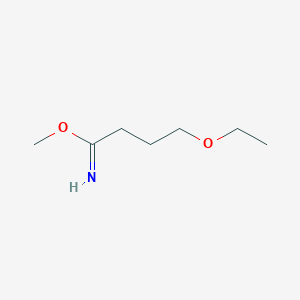
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)

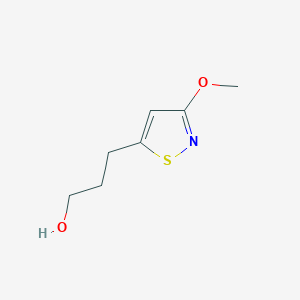
![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
